molecular formula C11H17NO2 B8784494 (5-Methylfuran-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

(5-Methylfuran-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B8784494
M. Wt: 195.26 g/mol
InChI Key: OIKWXYCLFXTAPS-UHFFFAOYSA-N
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Patent
US09415039B2

Procedure details

A solution of 3.09 g (14 mmol, 1 eq) of 4-[azido-(5-methylfuran-2-yl)methyl]tetrahydropyran in 60 ml of ethanol in the presence of 470 mg (15% by weight) of palladium on carbon at 10% was stirred at hydrogen atmospheric pressure for 17 hours. The reaction medium was filtered and the filtrate was evaporated. 2.715 g of C-(5-methylfuran-2-yl)-C-(tetrahydropyran-4-yl)methylamine were obtained. Yield=99%.
Name
4-[azido-(5-methylfuran-2-yl)methyl]tetrahydropyran
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:11]1[O:12][C:13]([CH3:16])=[CH:14][CH:15]=1)[CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[N+]=[N-].[H][H]>C(O)C.[Pd]>[CH3:16][C:13]1[O:12][C:11]([CH:4]([NH2:1])[CH:5]2[CH2:10][CH2:9][O:8][CH2:7][CH2:6]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
4-[azido-(5-methylfuran-2-yl)methyl]tetrahydropyran
Quantity
3.09 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C1CCOCC1)C=1OC(=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
470 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(O1)C(C1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.715 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.